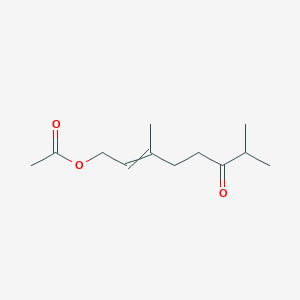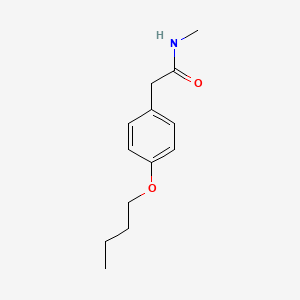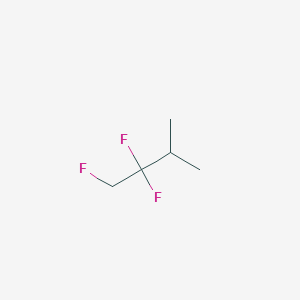
1,2,2-Trifluoro-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trifluoro-3-methylbutane is an organic compound belonging to the class of alkanes It is characterized by the presence of three fluorine atoms and a methyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,2-Trifluoro-3-methylbutane can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutane using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized reactors and equipment to handle the highly reactive fluorine gas safely. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Trifluoro-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: Reduction of this compound can yield hydrocarbons with fewer fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as chlorine or bromine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Substitution: Halogenated derivatives or functionalized compounds.
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Hydrocarbons with varying degrees of fluorination.
Aplicaciones Científicas De Investigación
1,2,2-Trifluoro-3-methylbutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,2-Trifluoro-3-methylbutane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various substrates. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-3-methylbutane
- 2,2,2-Trifluoroethanol
- 1,1,1-Trifluoro-2-methylpropane
Uniqueness
1,2,2-Trifluoro-3-methylbutane is unique due to the specific positioning of its fluorine atoms and methyl group, which imparts distinct chemical properties compared to its analogs
Propiedades
Número CAS |
87517-40-6 |
|---|---|
Fórmula molecular |
C5H9F3 |
Peso molecular |
126.12 g/mol |
Nombre IUPAC |
1,2,2-trifluoro-3-methylbutane |
InChI |
InChI=1S/C5H9F3/c1-4(2)5(7,8)3-6/h4H,3H2,1-2H3 |
Clave InChI |
IVXQJJGISUGWQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CF)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


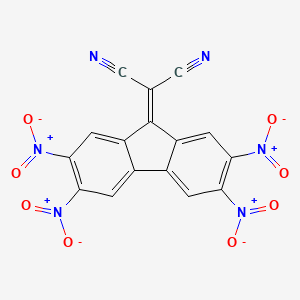
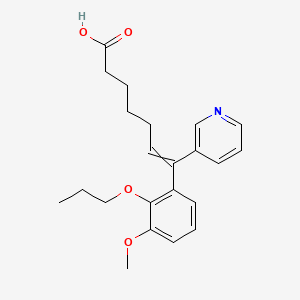
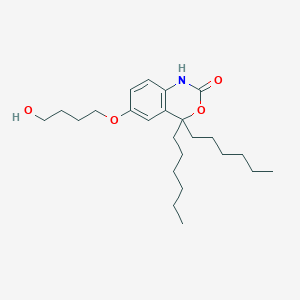
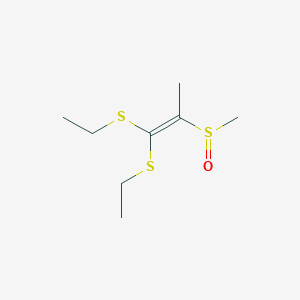

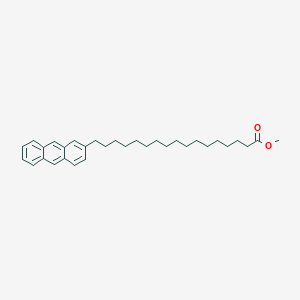

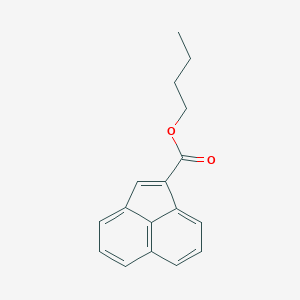
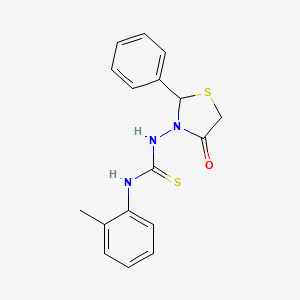
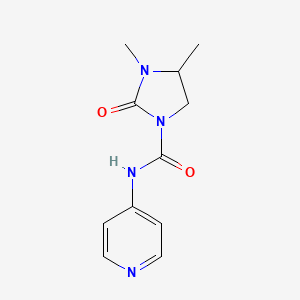
![3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14384312.png)

